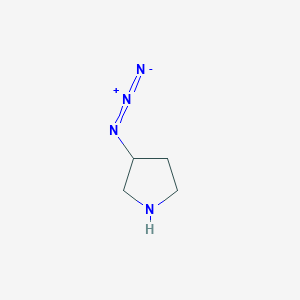

3-Azidopyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azidopyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-8-7-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKGPJREXAOQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Critical Role of Chirality in Pyrrolidine Scaffolds

An In-Depth Technical Guide to the Chiral Properties of (3R)- and (3S)-3-Azidopyrrolidine for Drug Development Professionals

The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its non-planar, puckered structure allows for the precise three-dimensional positioning of substituents, making it an ideal framework for exploring pharmacophore space.[3][4] When a substituent is introduced at the C3 position, as in 3-azidopyrrolidine, a stereocenter is created, giving rise to two non-superimposable mirror images: the (3R)- and (3S)-enantiomers.

In the context of drug development, the distinction between such enantiomers is not merely academic. The fixed spatial orientation of the azido group—a versatile functional handle for "click chemistry" and other conjugations—profoundly influences molecular recognition. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[5] For instance, the stereochemistry at the C3 position of a pyrrolidine derivative has been shown to determine its activity as a pure antagonist versus a partial agonist for the estrogen receptor α (ERα).[3] This guide provides a detailed examination of the chiral properties of (3R)- and (3S)-3-Azidopyrrolidine, offering a framework for their synthesis, characterization, and strategic deployment in drug discovery programs.

Stereoselective Synthesis: Accessing Enantiomerically Pure Building Blocks

The production of enantiomerically pure (3R)- and (3S)-3-azidopyrrolidine is paramount for their use in drug development. Stereoselective synthesis ensures that the biological activity observed can be attributed to a single, well-defined chemical entity. A common and effective strategy involves starting from a chiral precursor, thereby setting the stereochemistry early in the synthetic sequence. One such approach begins with the enantiomerically pure forms of 4-amino-3-hydroxybutanoic acid or a related chiral synthon like (R)- or (S)-glycidol.[6]

The causality behind this choice lies in using the innate chirality of a commercially available starting material to direct the formation of the desired stereocenter in the product, avoiding costly and often complex chiral resolution steps later on. The key transformation is an intramolecular cyclization, often preceded by the conversion of a hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and the introduction of the azide moiety via nucleophilic substitution with sodium azide, a reaction that typically proceeds with inversion of stereochemistry (an SN2 mechanism).

Comprehensive Chiral Characterization

Once synthesized, the distinct chiral properties of each enantiomer must be rigorously verified. This involves a suite of analytical techniques designed to probe the three-dimensional nature of the molecules.

Optical Activity by Polarimetry

Chiral molecules have the unique ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[7] Enantiomers will rotate light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).[7] It is crucial to understand that the R/S designation is a nomenclature rule and does not inherently predict the direction (+) or (-) of optical rotation. This must be determined experimentally.

| Property | (3R)-3-Azidopyrrolidine | (3S)-3-Azidopyrrolidine |

| Molecular Formula | C₄H₈N₄ | C₄H₈N₄ |

| Molecular Weight | 112.14 g/mol | 112.14 g/mol |

| Boiling Point | Identical | Identical |

| Refractive Index | Identical | Identical |

| Specific Rotation [α] | Equal in magnitude, opposite in sign (e.g., +X°) | Equal in magnitude, opposite in sign (e.g., -X°) |

-

Instrument Preparation: Calibrate the polarimeter using a blank solvent (e.g., methanol) to establish a zero reference point.

-

Sample Preparation: Accurately weigh a sample of the enantiomerically pure azidopyrrolidine and dissolve it in a known volume of a specified solvent (e.g., methanol) to a precise concentration (c), typically expressed in g/mL.

-

Measurement: Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Record the observed optical rotation (α) at a specified temperature (T) and wavelength (λ), usually the sodium D-line (589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) .

-

Validation: The specific rotation of the (3R) enantiomer should be equal in magnitude and opposite in sign to that of the (3S) enantiomer under identical conditions, confirming their enantiomeric relationship.[8]

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

While polarimetry confirms bulk optical activity, it cannot quantify the ratio of enantiomers in a mixture. Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.) or enantiomeric purity.[9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[10] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating a wide range of chiral compounds.[11]

-

Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H). These columns provide a broad range of chiral recognition mechanisms.[11]

-

Mobile Phase Screening:

-

Normal Phase: Screen a mobile phase system of n-Hexane/Isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30). The alcohol modifier is critical for interacting with the CSP and the analyte.

-

Additive: If separation is poor, add a small percentage (0.1%) of an amine additive like diethylamine (DEA) to the mobile phase. This is crucial for basic analytes like pyrrolidines, as it sharpens peak shape and improves resolution by masking residual silanol groups on the silica support.[12]

-

-

Optimization:

-

Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., ~210 nm).

-

Quantification: Inject a racemic (50:50) mixture to confirm the elution order and resolution. Calculate the enantiomeric excess (% e.e.) of a chiral sample using the formula: % e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100 .

Absolute Configuration by X-ray Crystallography

The definitive, unambiguous determination of the R or S configuration is achieved through single-crystal X-ray crystallography.[13] This technique maps the electron density of a crystalline solid, providing a precise three-dimensional structure of the molecule.[14] To apply this method, the chiral amine must first be converted into a suitable crystalline derivative, often by forming a salt with a chiral acid or by derivatizing it with a molecule containing a heavy atom. The analysis of the diffraction pattern, particularly using anomalous dispersion, allows for the assignment of the absolute stereochemistry.[13]

Implications for Drug Discovery: Stereochemistry as a Determinant of Biological Activity

The distinct three-dimensional arrangement of the azido group in (3R)- versus (3S)-3-azidopyrrolidine is the fundamental reason for their differential behavior in biological systems. When incorporated into a larger drug candidate, the pyrrolidine ring acts as a rigid scaffold that projects the azide (or a group derived from it) into a specific region of space.

A biological target, such as an enzyme's active site or a receptor's binding pocket, is a complex, chiral environment. The binding affinity and subsequent biological response depend on a precise set of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The change in stereochemistry from R to S can completely alter this interaction map. One enantiomer might fit perfectly into the binding site, leading to high potency, while the other may clash with the protein's architecture, resulting in weak or no binding.[3]

This principle mandates that (3R)- and (3S)-3-Azidopyrrolidine be treated as distinct chemical entities in a drug discovery campaign. They should be synthesized and tested separately to build a clear structure-activity relationship (SAR) and structure-toxicity relationship (STR). Using a racemic mixture can mask the true potency of the active enantiomer and introduce confounding data from the less active or potentially toxic enantiomer.

Conclusion

(3R)-3-Azidopyrrolidine and (3S)-3-Azidopyrrolidine are not interchangeable building blocks. They are distinct enantiomers whose chiral properties are defined by their opposite optical rotations and differential interactions with other chiral entities. For researchers in drug development, a thorough understanding and rigorous application of stereoselective synthesis and chiral analytical techniques are essential. By carefully controlling and verifying the stereochemistry of these foundational pyrrolidine scaffolds, scientists can build more precise structure-activity relationships, leading to the development of safer, more effective, and highly selective therapeutics.

References

-

Gouverneur, V., & Tredwell, M. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link]

-

Dad, NA., et al. (1998). Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. Bioorganic & Medicinal Chemistry Letters, 8(16), 2091-2096. [Link]

-

ChemRxiv. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]

-

Scott, M. D., & Wilsily, A. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(5), 773–778. [Link]

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187–198. [Link]

-

Ye, N., et al. (2011). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 16(7), 5556–5579. [Link]

- Google Patents. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Iovine, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7317. [Link]

-

Kim, Y., et al. (2004). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Journal of Medicinal Chemistry, 47(11), 2843–2850. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Kuranova, E. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6770. [Link]

-

ResearchGate. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

-

IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Słoczyńska, K., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Scientific Reports, 13(1), 18131. [Link]

-

The Organic Chemistry Tutor. (2023). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. YouTube. [Link]

-

Atanasova, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 53-58. [Link]

-

Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870–2881. [Link]

-

Khalid, M., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 360, 143083. [Link]

-

Asiri, A. M., et al. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 24(19), 3583. [Link]

-

LibreTexts Chemistry. (2019). 5.5 Polarimetry. [Link]

-

El-Faham, A., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 8(1), 1146. [Link]

-

Encyclopedia of Separation Science. (2007). Chiral Drug Separation. [Link]

-

Wu, J., et al. (2022). Aggregation-Induced Polarization (AIP): Optical Rotation Amplification and Adjustment of Chiral Aggregates of Folding Oligomers and Polymers. Frontiers in Chemistry, 10, 966033. [Link]

-

LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Wang, L., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

-

Kurtz, C. A., et al. (1998). Determination of enantiomers in ephedrine mixtures by polarimetry. Analytica Chimica Acta, 374(2-3), 241-251. [Link]

-

Zhang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-H Alkylation. Journal of the American Chemical Society, 145(25), 13686–13695. [Link]

-

Zhang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical Analysis, 11(2), 241–246. [Link]

-

Leah4sci. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube. [Link]

-

Al-Omair, M. A., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7622. [Link]

-

Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

Sun, P., et al. (2012). [Enantiomeric separation of azelnidipine by high performance liquid chromatography with chiral stationary phase]. Se Pu, 30(2), 154-157. [Link]

-

Bailey, K., et al. (1994). X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease. Biochemistry, 33(28), 8443–8453. [Link]

Sources

- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Enantiomeric separation of azelnidipine by high performance liquid chromatography with chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.rigaku.com [resources.rigaku.com]

- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine-Based Azide Scaffolds: Synthetic Evolution, Conformational Tuning, and Bioorthogonal Utility

The following technical guide details the history, development, and application of pyrrolidine-based azide scaffolds. It is structured to serve as a reference for medicinal chemists and chemical biologists.

The Strategic Imperative

The pyrrolidine ring is a "privileged scaffold" in drug discovery, serving as the core of the amino acid proline and countless therapeutics (e.g., Captopril, Ramipril). The introduction of an azide (

For the drug developer, the pyrrolidine-azide scaffold offers three distinct advantages:

-

Bioorthogonality: The azide group is inert to most biological nucleophiles/electrophiles but reacts rapidly with alkynes (CuAAC) or phosphines (Staudinger ligation).

-

Conformational Control: Through the "Azido Gauche Effect," the stereochemistry of the azide substituent (

vs. -

Latent Functionality: The azide serves as a masked amine, allowing the late-stage generation of chiral diamines critical for organocatalysis and ligand design.

Critical Safety Protocol: The "Rule of Six"

WARNING: Organic azides are potentially explosive.[1][2] Before attempting any synthesis described below, you must validate the stability of your target molecule.

The Law of Carbon-to-Nitrogen Ratio (

-

Rule of Six: A molecule is generally considered safe to isolate if it contains at least six carbons per energetic functional group (azide).[1][2][3][4]

-

Handling: Never distill organic azides. Store at -18°C in the dark. Use plastic spatulas (avoid metal-azide formation).

4-Azidoproline: The Gold Standard

The synthesis of 4-azidoproline (Azp) represents the most mature workflow in this field. It relies on the stereochemical inversion of naturally occurring 4-hydroxyproline (Hyp).

Synthetic Methodology (The Double Inversion)

To obtain the biologically useful

The "Standard Industry Protocol" (Mitsunobu Route):

-

Protection:

-protection (Boc/Fmoc) and Esterification (Methyl/t-Butyl) of trans-4-hydroxy-L-proline. -

Activation/Inversion 1: Mitsunobu reaction with an acid (e.g.,

-nitrobenzoic acid) inverts the C4 center from -

Hydrolysis: Removal of the ester yields the cis-4-hydroxy intermediate.

-

Activation/Inversion 2 (Azidation): A second Mitsunobu reaction with hydrazoic acid (

) or diphenylphosphoryl azide (DPPA), or mesylation followed by

Visualization of Stereochemical Pathway

The following diagram illustrates the stereochemical logic required to retain the natural "trans" configuration via double inversion.

The "Azido Gauche Effect"

A critical, often overlooked feature of 4-azidoproline is its electronic influence on protein structure. The electronegative azide group prefers a gauche orientation relative to the vicinal amine, influencing the ring pucker.

| Isomer | Ring Pucker | Electronic Effect | Consequence for Peptides |

| (4R)-Azp | C(4)-exo | Stabilizing | Stabilizes trans amide bonds (Collagen mimic) |

| (4S)-Azp | C(4)-endo | Lacks | Promotes cis amide bonds (Turn inducer) |

Key Insight: Use (4R)-Azp to stabilize polyproline II (PPII) helices.[5] Use (4S)-Azp to induce

3-Azidopyrrolidine: The Emerging Scaffold

While 4-azidoproline is derived from the "chiral pool" (hydroxyproline), 3-azidopyrrolidines are often synthesized de novo or from tartaric acid derivatives. These scaffolds are increasingly popular in fragment-based drug discovery (FBDD) because they position the bioorthogonal handle closer to the basic nitrogen.

Synthetic Protocol (From Malic Acid)

A robust route utilizes L-Malic acid to establish the chiral center.

-

Cyclization: Condensation of L-malic acid with benzyl amine yields the

-benzyl-3-hydroxypyrrolidine-2,5-dione. -

Reduction: Lithium Aluminum Hydride (

) reduction yields -

Azidation:

-

Method A (Direct): Mitsunobu with DPPA.

-

Method B (Stepwise): Mesylation (

) followed by displacement with

-

-

Deprotection: Hydrogenation (

) removes the benzyl group to yield the free amine.

Applications in Drug Discovery & Chemical Biology[6]

Click Chemistry & Bioconjugation

The primary utility of these scaffolds is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). 4-Azidoproline is routinely incorporated into peptides to "staple" helices or to conjugate fluorophores.

Protocol: On-Resin Click Reaction

-

Synthesize peptide on solid support containing Azidoproline.

-

Wash resin with DCM (

). -

Add Alkyne (2 eq),

(0.5 eq), and Ascorbic Acid (5 eq) in DMF/Piperidine (8:2). -

Agitate for 6 hours at Room Temp.

-

Wash with Sodium Diethyldithiocarbamate (copper scavenger) to remove toxic Cu residues.

Organocatalysis Precursors

Pyrrolidine-based organocatalysts (e.g., Jørgensen-Hayashi catalysts) rely on a chiral secondary amine. Azidopyrrolidines serve as stable precursors to chiral diamines .

-

Workflow: An azide scaffold is carried through a multi-step synthesis (tolerant of acidic/oxidative conditions where an amine might degrade) and reduced (Staudinger reduction:

) in the final step to reveal the primary amine catalytic site.

The "Click" Cycle Visualization

The following diagram maps the utility of the scaffold in a drug development cycle.

References

-

Conformational Effects: Bretscher, L. E., et al. "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society, 2001. Link

-

Azidoproline Synthesis: Krow, G. R., et al. "Synthesis of 4-Azidoproline Derivatives." Journal of Organic Chemistry, 2006. Link

-

The Azido Gauche Effect: Hodges, J. A., & Raines, R. T. "Stereoelectronic Effects on the Conformation of 4-Azidoproline." Journal of the American Chemical Society, 2006.[6] Link

-

Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition, 2005.[3][4] Link

-

Peptide Clicking: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link

Sources

3-Azidopyrrolidine: A Strategic Bioisostere for Physicochemical Optimization

Topic: 3-Azidopyrrolidine as a Bioisostere in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists

Executive Summary

In the optimization of lead compounds, the pyrrolidine ring is a privileged scaffold, yet its high basicity (

This guide provides a technical analysis of 3-azidopyrrolidine as a functional bioisostere, moving beyond its traditional role as a "click" chemistry handle to explore its intrinsic value in modulating ADMET properties.

Physicochemical Profile & Bioisosteric Rationale[1][2][3][4]

Basicity Modulation (The Shift)

One of the primary failures in pyrrolidine-based drugs is lysosomal trapping and low passive permeability due to the high basicity of the secondary amine.

-

Mechanism: The azide group (

) at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the ring nitrogen. -

Outcome: This substitution significantly lowers the

of the pyrrolidine nitrogen, typically shifting it from ~11.3 to the 8.5–9.5 range . -

Impact: This shift increases the fraction of neutral species at physiological pH (7.4), directly enhancing membrane permeability (

) and reducing the likelihood of cation-trapping in lysosomes.

Structural & Electronic Mimicry

The azide group acts as a non-classical bioisostere for both hydroxyl (-OH) and amino (-NH

| Property | Primary Amine (-NH | Hydroxyl (-OH) | Azide (-N | Bioisosteric Advantage |

| H-Bond Donor | Strong | Strong | None | Eliminates donor-related desolvation penalties. |

| H-Bond Acceptor | Moderate | Strong | Weak | Dipolar interactions without strong solvation shell. |

| Geometry | Tetrahedral | Bent | Linear | Unique vector for exploring narrow binding pockets. |

| Metabolism | High (Oxidation/Acetylation) | High (Glucuronidation) | Moderate | Resists typical Phase II conjugation. |

The Dipole Factor

The azide moiety possesses a significant dipole moment (~1.44 D). In binding pockets, this allows the 3-azidopyrrolidine to engage in orthogonal dipolar interactions with carbonyl backbone amides or specific residues (e.g., Asp/Glu), often where a halogen or hydrophobic group would fail to provide binding enthalpy.

Synthetic Accessibility & Safety Protocols

The "Rule of Six" and Safety

Critical Warning: 3-Azidopyrrolidine (

-

Protocol Requirement: Never isolate neat. Always maintain in solution or as a salt form.

-

Reaction Engineering: Flow chemistry is the preferred method for scale-up to minimize the active inventory of hazardous azide.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the optimized route from 3-hydroxypyrrolidine, incorporating safety checkpoints.

Figure 1: Synthetic pathway for 3-azidopyrrolidine with critical safety checkpoints. The conversion from mesylate to azide is the highest-risk step requiring strict temperature control.

Experimental Protocol: Safe Generation of 3-Azidopyrrolidine

Step 1: Activation

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM (10 vol).

-

Add

(1.5 eq) and cool to 0°C. -

Dropwise add MsCl (1.2 eq). Stir 2h. Aqueous workup.

Step 2: Azidation (The Critical Step)

-

Dissolve crude mesylate in DMF (5 vol). Do not use DCM or halogenated solvents with sodium azide (risk of di-azidomethane formation).

-

Add

(1.5 eq). Heat to 60°C behind a blast shield. -

Workup: Dilute with

or EtOAc. Wash copiously with water to remove excess -

Safety: Check organic layer for residual azide anion before concentration. Do not rotary evaporate to dryness; keep as a concentrated solution or oil.

Metabolic Stability & Toxicology[1][2][5][6][7]

Metabolic Fate

Unlike 3-aminopyrrolidine, which is rapidly cleared via N-acetylation (NAT enzymes) or oxidative deamination (MAO/CYP), the 3-azido group presents a different metabolic profile:

-

Reduction: The primary metabolic liability is reduction to the amine (via CYP450 or cytosolic reductases). However, aliphatic azides (like in Zidovudine/AZT) are surprisingly stable compared to aryl azides.

-

Stability Data: In human liver microsomes (HLM), 3-azidopyrrolidine derivatives often show

min, whereas the corresponding primary amines may have

Toxicity Considerations

-

Genotoxicity: Organic azides are potential mutagens. An Ames test is mandatory early in the development of any azido-drug candidate.

-

Bioorthogonality: The lack of endogenous azide-reacting enzymes in mammals (bioorthogonality) generally confers a low acute toxicity profile, provided the molecule does not act as a mitochondrial uncoupler.

Case Applications: Bioisosteric Mapping

The following diagram illustrates how 3-azidopyrrolidine serves as a bridge between polarity and lipophilicity, offering a "Goldilocks" zone for lead optimization.

Figure 2: Bioisosteric relationship mapping. The azide offers a strategic compromise, removing H-bond donors while maintaining dipolar interactions and improving lipophilicity.

References

-

Bioisosteres in Drug Discovery: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Azide Metabolism & Stability: Griffin, R. J., et al. (1991). The in vitro metabolism of p-substituted phenyl azides. Xenobiotica, 21(7), 935-943.

-

Safety of Organic Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1]

- Pyrrolidine pKa Data: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for heterocyclic basicity).

-

Zidovudine (AZT) Mechanism: Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. PNAS, 83(21), 8333-8337.

Sources

Technical Guide: Stability, Storage, and Handling of Organic Azides

Introduction: The Energetic Paradox

Organic azides (

This guide provides a rigorous, data-driven framework for handling organic azides. It moves beyond simple "safety rules" to establish a self-validating workflow based on molecular structure, thermodynamic assessment, and strict operational protocols.

Predictive Stability Assessment

Before synthesis begins, the stability of a proposed organic azide must be estimated using structural stoichiometry. These rules serve as the primary gatekeeper for experimental design.

The C/N Ratio and "Rule of Six"

Empirical data suggests that the stability of an organic azide correlates with the ratio of carbon (and oxygen) atoms to nitrogen atoms. The energy density must be diluted by the non-energetic scaffold.

The Equation of Stability:

Table 1: Stability Classification & Operational Limits

| Classification | Structural Criteria | Operational Protocol | Max Scale (Rec.) |

| High Hazard | DO NOT ISOLATE. Synthesize in situ only.[4] Use as limiting reagent. | < 1.0 g | |

| Medium Hazard | Isolate only if necessary.[1][4][5][6] Store as dilute solution (< 1M). Store < -18°C. | < 5.0 g | |

| Stable | Can be isolated.[3][4] Verify with DSC.[4] Store in dark, cool place. | < 20.0 g |

The "Rule of Six": A simplified heuristic states that an organic azide is relatively safe to handle if there are at least six carbons (or equivalent mass) per energetic functional group (azide, nitro, etc.) [1].[1][3][4][5][6]

Analytical Validation (The Self-Validating System)

Predictive models are heuristics, not guarantees. A self-validating safety system requires empirical thermal data for any new azide scaled above 500 mg.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the Onset Temperature (

-

Safe Operating Limit: Process temperature must be

below -

Critical Threshold: If decomposition energy (

) > 500 J/g, the compound has explosive propagation potential [2].

Accelerating Rate Calorimetry (ARC)

For scale-up (> 20g), ARC is required to detect adiabatic self-heating, which DSC may miss due to heat loss in the sensor.

Figure 1: Decision Matrix for Azide Safety Validation. This workflow enforces a "stop-gate" mechanism based on thermodynamic properties.

Decomposition Mechanisms & Hazards[3][7]

Thermal Decomposition

Upon heating, organic azides release molecular nitrogen (

The Dichloromethane (DCM) Hazard

CRITICAL WARNING: Never use halogenated solvents (DCM,

Safe Solvent Alternatives:

-

Acetonitrile (MeCN)

-

Dimethylformamide (DMF)

-

Toluene

-

Ethyl Acetate

Operational Handling Protocols

Synthesis and Isolation

-

Shielding: All azide reactions must be conducted behind a blast shield.

-

No Distillation: Never distill organic azides. Concentration should be done via evaporation, but never to dryness .

-

Friction Avoidance: Do not use ground glass joints (stoppers/flasks) for storage. Azides can crystallize in the joint; the friction of opening the flask can trigger detonation. Use Teflon (PTFE) sleeves or rubber septa.

-

Metal Avoidance: Use Teflon-coated spatulas. Avoid contact with Copper (Cu) or Lead (Pb) plumbing/apparatus, which form shock-sensitive heavy metal azides.[1]

Storage Conditions

-

Temperature: Store below room temperature, ideally at -18°C (freezer).

-

Light: Azides are photolabile. Store in amber vials or wrap containers in foil to prevent photolytic decomposition to nitrenes.

-

Headspace: Purge storage vials with Nitrogen or Argon. Oxygen does not trigger decomposition, but inert gas prevents moisture ingress.

Figure 2: Safe Handling Workflow. Note the critical prohibition of concentrating to dryness.

Waste Disposal & Decontamination[4]

Chemical Neutralization (The Staudinger Method)

Unused organic azides should be chemically reduced to the corresponding amine before disposal.

-

Reagent: Triphenylphosphine (

) or Tris(2-carboxyethyl)phosphine (TCEP). -

Mechanism: The phosphine reacts with the azide to release

and form an iminophosphorane, which hydrolyzes to the amine.[2]

Destruction of Inorganic Azide (NaN3)

For aqueous waste containing sodium azide:

-

Cool the solution to 0°C.

-

Add Sodium Nitrite (

) in excess (1.5 eq).[7] -

Slowly add 20% Sulfuric Acid (

).-

Warning: Acid must be added LAST . Adding acid to azide without nitrite generates toxic Hydrazoic Acid (

) gas [4]. -

Reaction:

[7]

-

References

-

Bräse, S., et al. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

Kappe, C. O., et al. (2015). Safe Handling of Organic Azides in Flow Chemistry. Organic Process Research & Development, 19(11), 1544–1556. Link

-

Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021. Link

Sources

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. uvic.ca [uvic.ca]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. ehs.umich.edu [ehs.umich.edu]

A Senior Application Scientist's Guide to the Commercial Availability and Strategic Use of Enantiopure 3-Azidopyrrolidine Salts

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral 3-Azidopyrrolidine

In modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone of drug design, prized for its conformational flexibility and ability to form key interactions with biological targets.[1][2] When functionalized with an azide group at the 3-position, it becomes a powerful and versatile building block. The azide serves as a compact, stable precursor to an amine or, more significantly, as a handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] This reaction's reliability and specificity have made it indispensable for synthesizing complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

Crucially, the 3-position is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-3-azidopyrrolidine and (S)-3-azidopyrrolidine. The stereochemistry of a drug candidate can profoundly influence its pharmacological activity, with one enantiomer often being significantly more potent or having a different biological effect than the other.[7] Therefore, access to enantiomerically pure (>99% ee) 3-azidopyrrolidine is not a matter of convenience but a fundamental requirement for precise, structure-based drug design and the development of safe, effective therapeutics.

This guide provides an in-depth overview of the commercial landscape for enantiopure 3-azidopyrrolidine salts, discusses the critical aspects of their synthesis and quality control, and outlines their strategic application in drug discovery workflows.

The Commercial Landscape: Sourcing Enantiopure 3-Azidopyrrolidine Salts

A reliable supply of chiral building blocks is paramount for any research program. Enantiopure 3-azidopyrrolidine is available from several specialized chemical suppliers, typically as a salt to improve its stability and handling characteristics.

Key Commercial Suppliers

Researchers have access to a range of vendors for sourcing these critical reagents. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity specifications, and available salt form.

Table 1: Representative Commercial Suppliers of Enantiopure 3-Azidopyrrolidine Salts

| Supplier | Available Enantiomers | Common Salt Forms | Notes |

| Sigma-Aldrich (Merck) | (R) and (S) | Hydrochloride (HCl) | Global distribution, extensive documentation (CoA, SDS). |

| Combi-Blocks | (R) and (S) | Hydrochloride (HCl), Boc-protected | Wide variety of derivatives and protected forms. |

| Enamine | (R) and (S) | Hydrochloride (HCl) | Large stock, suitable for high-throughput screening libraries. |

| Fluorochem | (R) and (S) | Hydrochloride (HCl) | Specialist in fine chemicals and intermediates.[8] |

| BOC Sciences | (R) and (S) | Hydrochloride (HCl) | Offers related proline derivatives and custom synthesis.[9] |

This table is representative and not exhaustive. Researchers should always verify stock and specifications directly with the supplier.

The Critical Role of the Salt Form

The choice of salt is a key practical consideration. While the free base form of 3-azidopyrrolidine exists, it is less common commercially due to its lower stability and more challenging handling properties. Salts offer significant advantages.

Table 2: Comparison of Common 3-Azidopyrrolidine Salt Forms

| Salt Form | Key Characteristics | Field-Proven Insights |

| Hydrochloride (HCl) | Crystalline solid, good thermal stability, soluble in polar protic solvents (e.g., water, methanol). | The Industry Standard: HCl salts are generally the most common and preferred form. Their crystallinity makes them easy to weigh accurately and store long-term. The primary amine is protonated, rendering it non-nucleophilic, which prevents side reactions during storage or subsequent functionalization of the azide.[10] |

| Trifluoroacetate (TFA) | Often results from purification by reverse-phase HPLC. Can be hygroscopic and is a stronger acid salt. | Purification Artifact: TFA salts are typically avoided unless they are the direct, unchangeable output of a purification process. The residual TFA can be detrimental to downstream reactions, particularly those involving acid-sensitive groups or catalysts. Neutralization and salt exchange are often required. |

| Free Base | Oily or low-melting solid, potentially less stable, soluble in a wider range of organic solvents. | Handle with Care: The free base is more reactive and should be handled under an inert atmosphere. It is primarily generated in situ from a salt form just before use in a reaction by treatment with a suitable base (e.g., NaHCO₃, Et₃N). |

Synthesis and Quality Control: A Look Behind the Curtain

Understanding the synthesis of these building blocks is crucial for appreciating potential impurities and for designing robust quality control (QC) procedures. The most reliable synthetic route involves the stereospecific conversion of an enantiopure precursor, which locks in the desired chirality from the start.

Dominant Synthetic Strategy: Stereospecific Conversion

The most common and efficient method for preparing enantiopure 3-azidopyrrolidine begins with commercially available and relatively inexpensive (R)- or (S)-3-hydroxypyrrolidine.[11] The synthesis proceeds via a two-step sequence that inverts the stereocenter, a classic Sₙ2 pathway.

Caption: A typical synthetic workflow for enantiopure 3-azidopyrrolidine.

Causality Explained:

-

N-Protection: The secondary amine of the starting material is protected (e.g., as a Boc-carbamate) to prevent it from interfering with the subsequent steps.

-

Hydroxyl Activation: The hydroxyl group is a poor leaving group. It must be converted into a good one, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). This is a critical activation step.

-

Azide Displacement: Sodium azide (NaN₃) is used as the nucleophile. It attacks the carbon bearing the mesylate/tosylate group from the side opposite the leaving group. This Sₙ2 reaction proceeds with a complete inversion of stereochemistry, reliably converting an (R)-alcohol into an (S)-azide.[12]

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with HCl or TFA) to yield the final desired salt.

Self-Validating QC: Verifying Enantiomeric Purity

While suppliers provide a Certificate of Analysis (CoA), it is best practice to independently verify the enantiomeric excess (ee%) of the material, especially for cGMP applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H are excellent starting points.[13] These CSPs create a chiral environment that allows for differential interaction with the two enantiomers.[14][15][16]

-

Sample Preparation:

-

Accurately weigh ~1 mg of the 3-azidopyrrolidine salt.

-

Dissolve in 1 mL of the mobile phase or a compatible solvent.

-

To validate the method, prepare a "racemic" standard by mixing a small amount of the (R) and (S) enantiomers to ensure the system can separate both peaks.

-

-

Chromatographic Conditions (Typical):

-

Mobile Phase: An isocratic mixture of a non-polar solvent with an alcohol modifier. A common starting point is n-Hexane:Isopropanol (90:10 v/v).

-

Additive: To improve peak shape for amines, a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1-0.5%) is often added to the mobile phase.[13]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Temperature: 20-25°C.

-

Detection: UV at a low wavelength (e.g., 210-220 nm) as the pyrrolidine ring has a weak chromophore.

-

-

Data Analysis:

-

Inject the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of interest. A successful, enantiopure sample will show a single, large peak at the retention time of the desired enantiomer, with the peak for the undesired enantiomer being very small or absent.

-

Calculate the enantiomeric excess using the peak areas (A): ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

A material with >99% ee is considered enantiopure for most drug discovery applications.

Applications in Drug Discovery: A Versatile Click Chemistry Hub

The primary utility of enantiopure 3-azidopyrrolidine lies in its application as a versatile building block for constructing more complex molecules via click chemistry.

Sources

- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs | Tokyo University of Science [tus.ac.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. azido proline suppliers USA [americanchemicalsuppliers.com]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid. A constrained mimic of the peptide backbone geometry and heteroatomic side-chain functionality of the ala-lys dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

Methodological & Application

Application Note: Synthesis of 1,2,3-Triazoles from 3-Azidopyrrolidine Scaffolds via CuAAC

Abstract & Strategic Significance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Glycopyrrolate, Captopril). Functionalizing this ring at the 3-position with a 1,2,3-triazole moiety via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a powerful route to bioisosteres of amides and esters. This transformation creates rigid linkers that improve metabolic stability and dipole interactions within active sites.

This application note provides a rigorous, safety-validated protocol for coupling 3-azidopyrrolidines with terminal alkynes. Unlike generic "click" protocols, this guide addresses the specific chelation challenges posed by the pyrrolidine nitrogen and the safety handling of low-molecular-weight azides.

Critical Safety Assessment: The "Rule of Six"

Working with small organic azides requires strict adherence to safety ratios to prevent explosive decomposition.

The C/N Ratio Analysis

The stability of an organic azide is roughly determined by the ratio of carbon (and oxygen) atoms to nitrogen atoms.[1][2][3]

| Compound | Formula | Ratio | Risk Level | Handling Protocol |

| 3-Azidopyrrolidine (Free Base) | C | 1.0 | HIGH | Do Not Isolate. Generate in situ only. |

| N-Boc-3-Azidopyrrolidine | C | 2.75 | MODERATE | Safe to isolate < 10g. Store cold. |

Directive: This protocol utilizes N-Boc-3-azidopyrrolidine as the standard starting material. The N-protecting group serves two purposes: it increases the C/N ratio to safer levels and prevents the secondary amine from chelating the Copper(I) catalyst, which would otherwise stall the catalytic cycle.

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting. The reaction does not proceed via a concerted thermal [3+2] cycloaddition (which requires high heat and yields mixtures). Instead, it follows a stepwise organometallic pathway.

The Cu(I) Catalytic Cycle[4][5]

-

Activation: Cu(I) coordinates the terminal alkyne to lower the pKa of the C-H bond (~25), allowing deprotonation and formation of a Copper(I) Acetylide .

-

Coordination: The organic azide coordinates to the copper center via the proximal nitrogen.

-

Cyclization: Nucleophilic attack of the acetylide carbon onto the distal azide nitrogen forms a strained Metallacycle .

-

Ring Contraction & Protonolysis: The ring contracts to the triazole, followed by protonation to release the product and regenerate the catalyst.

Figure 1: The stepwise catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Protocol A: Aqueous Conditions (The "Gold Standard")

Best for: Initial screening, polar substrates, and high-throughput library synthesis. Chemistry: In situ reduction of Cu(II) to Cu(I) using Sodium Ascorbate prevents oxidation and homocoupling of alkynes.

Reagents:

-

Substrate A: N-Boc-3-azidopyrrolidine (1.0 equiv)

-

Substrate B: Terminal Alkyne (1.0 - 1.1 equiv)

-

Catalyst: CuSO

· 5H -

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent: tert-Butanol / Water (1:1 v/v)[4]

Step-by-Step Methodology:

-

Solvent Prep: Prepare a 1:1 mixture of t-BuOH and water.[4] (Note: t-BuOH is used because it dissolves organic substrates yet remains miscible with water to solubilize the copper salts).

-

Substrate Dissolution: In a round-bottom flask, dissolve the Alkyne and Azide in the solvent mixture (approx. 0.2 M concentration).

-

Catalyst Addition:

-

Add CuSO

solution (dissolved in minimal water). -

Immediately add Sodium Ascorbate solution (freshly prepared in water). The solution should turn from light blue to a murky orange/yellow, indicating the formation of Cu(I).

-

-

Reaction: Stir vigorously at room temperature (RT) for 4–16 hours.

-

Checkpoint: TLC usually shows complete consumption of the azide.

-

-

Work-up:

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with 5% NH

OH or saturated NH -

Dry over Na

SO

-

Protocol B: Organic Conditions (Lipophilic Substrates)

Best for: Highly non-polar alkynes that precipitate in aqueous media.

Reagents:

-

Catalyst: CuI (Copper(I) Iodide) (5 mol%)

-

Ligand/Base: DIPEA (Diisopropylethylamine) or TBTA (1 mol% - optional but recommended for rate acceleration)

-

Solvent: DCM, THF, or DMF.

Methodology:

-

Dissolve Alkyne and Azide in dry DCM (0.2 M).

-

Add DIPEA (2.0 equiv).

-

Purge the headspace with Nitrogen (Cu(I) is unstable to oxidation in organic solvents without ascorbate).

- atmosphere.

-

Quench: Wash with saturated aqueous NH

Cl to remove copper.

Post-Reaction Workflow & Copper Scavenging

For pharmaceutical applications, residual copper must be < 10 ppm. Standard extraction is often insufficient.

Figure 2: Purification workflow emphasizing the critical copper scavenging step.

Scavenging Options:

-

Ammonium Chloride Wash: Wash organic layer 2x with sat. NH

Cl. The aqueous layer will turn blue (Cu -

EDTA Wash: For stubborn copper traces, wash with 0.1 M EDTA (pH 7.4).

-

Solid Phase Extraction: Pass the crude mixture through a small pad of silica or a commercial Cu-scavenging resin (e.g., QuadraPure™ TU).

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Reaction turns green/black | Oxidation of Cu(I) to Cu(II) or formation of Cu-acetylide polymers. | Add more Sodium Ascorbate (5 mol%). Ensure headspace is inert if using Protocol B. |

| Low Conversion (<50%) | Catalyst poisoning (likely by the pyrrolidine amine if deprotected). | Ensure N-Boc protection is intact. If using free amine, increase Cu loading to 10-20 mol% and use excess ligand (TBTA). |

| Precipitation | Product is insoluble in t-BuOH/H2O. | This is good! Filter the solid, wash with water, and dry. No extraction needed. |

| Explosive/Rapid Gas Evolution | Azide decomposition.[3] | STOP. You likely used a low C/N ratio azide or overheated. Cool immediately. |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

-

Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

Sources

Application Note: 3-Azidopyrrolidine (3-AzPro) as a Dual-Function Proline Surrogate in Peptide Synthesis

This Application Note is designed for researchers utilizing 3-Azidopyrrolidine derivatives (specifically 3-Azidoproline , hereafter 3-AzPro ) to engineer peptide conformation or enable bioorthogonal ligation.

Executive Summary

Proline is a unique proteinogenic amino acid due to its secondary amine structure, which restricts backbone conformation (

Unlike the more common 4-azidoproline (4-AzPro), substitution at the 3-position introduces distinct steric interactions with the preceding residue (

Mechanistic Insight: The 3-Azido Advantage

Stereoelectronic Tuning & Ring Puckering

The pyrrolidine ring of proline exists in dynamic equilibrium between two puckered conformations:

-

Proline: Flexible, slight preference for

-endo in many contexts. -

4-AzPro: The electron-withdrawing azide at C4 strongly biases the pucker based on stereochemistry (4R vs 4S), largely mimicking 4-hydroxyproline.

-

3-AzPro: The substituent at C3 is closer to the backbone

and-

Restrict

rotation: Locking side-chain orientation. -

Influence cis/trans ratio: Steric clash with the preceding carbonyl oxygen can destabilize the cis isomer, often increasing the trans population relative to unsubstituted proline.

-

Bioorthogonal Utility

The azide group (

Protocol: Solid Phase Peptide Synthesis (SPPS) Integration

Materials & Reagents[2][3]

-

Building Block: Fmoc-(3S)-Azidoproline-OH (or (3R) isomer depending on design).

-

Resin: Rink Amide or Wang resin (standard loading 0.3–0.6 mmol/g).

-

Coupling Reagents: HATU/HOAt (preferred for hindered secondary amines) or DIC/Oxyma.

-

Cleavage Cocktail: CRITICAL: TFA, Triisopropylsilane (TIS), Water. DO NOT USE EDT (Ethanedithiol).

Coupling Efficiency

Coupling to a secondary amine (like the N-terminus of a growing Proline chain) is difficult.[2] Coupling of the 3-AzPro is also sterically demanding.

Recommended Coupling Cycle:

-

Pre-activation: 3 eq Fmoc-3-AzPro + 2.9 eq HATU + 6 eq DIPEA in DMF. Activate for 30 seconds.

-

Coupling: Add to resin. Reaction time: 2 hours (double coupling recommended).

-

Monitoring: Chloranil test (ninhydrin is ineffective for secondary amines).

The "No-Thiol" Cleavage Rule

Standard cleavage cocktails often contain thiols (EDT, DTT) to scavenge carbocations. Thiols reduce azides to amines via a mechanism similar to the Staudinger reduction.

Safe Cleavage Cocktail (Cocktail K-modified):

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5%

-

Water (

): 2.5%

Reaction Time: 2–3 hours at room temperature.

Workflow Visualization

Caption: Figure 1. SPPS workflow for Azidoproline incorporation. Note the critical exclusion of thiols during cleavage.

Protocol: Post-Synthetic Functionalization (CuAAC)

Once the peptide containing 3-AzPro is synthesized and purified, it can be functionalized. This protocol describes a solution-phase "Click" reaction.

Reagents[3]

-

Peptide: 3-AzPro-containing peptide (1 mM final conc).

-

Alkyne: Fluorophore or drug with terminal alkyne (1.5–2 eq).

-

Catalyst:

(pre-complexed). -

Reductant: Sodium Ascorbate.

-

Ligand: THPTA or TBTA (Stabilizes Cu(I) and prevents oxidation/precipitation).

Step-by-Step Procedure

-

Dissolution: Dissolve peptide in water/tBuOH (1:1) or DMSO/Water depending on solubility. Degas buffer with

for 10 mins. -

Complex Formation: In a separate tube, mix

(1 eq relative to peptide) with THPTA ligand (5 eq). The solution should remain clear blue/teal. -

Reaction Assembly: Add Alkyne to peptide solution. Add Cu-THPTA complex.

-

Initiation: Add Sodium Ascorbate (10 eq, fresh stock).

-

Incubation: Stir at Room Temp for 1–4 hours under inert atmosphere (

). -

Quenching: Add EDTA (50 mM) to chelate copper.

-

Purification: HPLC (C18 column). The triazole product will typically have a different retention time than the starting azide.

Reaction Pathway[5]

Caption: Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway for functionalizing 3-AzPro peptides.

Data Summary & Troubleshooting

Comparison of Proline Surrogates

| Feature | Proline (Pro) | 4-Azidoproline (4-AzPro) | 3-Azidoproline (3-AzPro) |

| Ring Pucker | Flexible ( | Strongly biased (Stereochem dep.) | Biased by steric clash with backbone |

| Steric Bulk | Low | Distant from backbone | High (Proximal to backbone) |

| Cis/Trans Ratio | ~10-30% cis (solvent dep.) | Tunable via 4-substituent | Generally favors trans due to steric clash |

| Bioorthogonal? | No | Yes | Yes |

| Coupling Difficulty | Moderate | Moderate | High (requires HATU/HOAt) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Mass Spec: M-26 peak | Azide reduction to Amine ( | Check cleavage cocktail. Remove EDT/DTT. Use TIS/Water only. |

| Incomplete Coupling | Steric hindrance at N-terminus | Use HATU at 50°C (microwave) or double couple. Verify with Chloranil. |

| Precipitation during Click | Cu(I) disproportionation | Increase THPTA ligand ratio (5:1 to Cu). Add 10-20% DMSO. |

| Low Yield (Click) | Oxygen inhibition | Thoroughly degas solvents with Argon/Nitrogen before adding Ascorbate. |

References

-

Conformational Effects of 3-Substituted Prolines

-

Azide Stability in SPPS

-

Click Chemistry on Peptides

- Title: "Peptide Conjug

- Source:Molecules (NIH/PMC)

-

URL:[Link]

-

Aza-Proline in Collagen

- General Fmoc-Azide Synthesis: Title: "Efficient Synthesis of Fmoc-Protected Azido Amino Acids" Source:Synlett (Thieme Connect)

Sources

- 1. cpcscientific.com [cpcscientific.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of a miniprotein fold by an unpuckered proline surrogate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Staudinger Reduction of 3-Azidopyrrolidine to 3-Aminopyrrolidine

Abstract

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core motif in broad-spectrum antibiotics (e.g., fluoroquinolones), antiviral agents, and GPCR ligands. While catalytic hydrogenation is a common reduction method, it often lacks chemoselectivity in the presence of other reducible groups (alkenes, halogens, benzyl ethers). The Staudinger reduction offers a highly chemoselective, mild alternative. This application note details an optimized protocol for the reduction of N-Boc-3-azidopyrrolidine to N-Boc-3-aminopyrrolidine. It features a critical "self-cleaning" workup strategy designed to eliminate the persistent byproduct, triphenylphosphine oxide (

Introduction & Mechanistic Insight

Why Staudinger?

The Staudinger reduction utilizes trivalent phosphorus (typically triphenylphosphine,

Reaction Mechanism

The reaction proceeds in two distinct phases:[2][3]

-

Formation of the Iminophosphorane: The nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming a phosphazide intermediate.[4] This rapidly collapses via a four-membered transition state to expel nitrogen gas (

) and form an iminophosphorane (aza-ylide).[4] -

Hydrolysis: In the presence of water, the iminophosphorane undergoes hydrolysis to yield the primary amine and the thermodynamically stable triphenylphosphine oxide (

).

Figure 1: Mechanistic pathway of the Staudinger reduction demonstrating the expulsion of nitrogen and the formation of the amine.[5]

Safety Considerations

-

Azide Hazards: While organic azides with a

ratio < 3 are potentially explosive, N-Boc-3-azidopyrrolidine ( -

Nitrogen Evolution: The reaction releases stoichiometric

gas. Ensure the reaction vessel is vented (e.g., via a needle to an oil bubbler) to prevent pressure buildup. -

Toxicity: Pyrrolidine derivatives can be skin irritants.[6]

and its oxide are mild irritants. Wear standard PPE (gloves, goggles, lab coat).

Materials & Equipment

| Component | Specification | Role |

| Substrate | N-Boc-3-azidopyrrolidine | Starting Material |

| Reagent | Triphenylphosphine ( | Reducing Agent |

| Solvent | Tetrahydrofuran (THF), HPLC Grade | Reaction Medium |

| Additive | Deionized Water ( | Hydrolysis Agent |

| Acid | 1M Hydrochloric Acid ( | Purification (Extraction) |

| Base | 1M Sodium Hydroxide ( | Purification (Neutralization) |

| Solvent | Dichloromethane ( | Extraction Solvent |

Experimental Protocol

Reaction Setup

Scale: 1.0 gram (approx. 4.7 mmol) of N-Boc-3-azidopyrrolidine.

-

Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-Boc-3-azidopyrrolidine (1.0 g, 4.71 mmol, 1.0 equiv) in THF (15 mL).

-

Addition: Add Triphenylphosphine (

) (1.48 g, 5.65 mmol, 1.2 equiv) in a single portion at room temperature (-

Note: Gas evolution (

) typically begins within minutes.

-

-

Ligation: Stir the mixture at room temperature for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexane) until the starting azide is fully consumed and the iminophosphorane intermediate is formed (often a more polar spot).

-

Hydrolysis: Add Deionized Water (1.0 mL, ~12 equiv) to the reaction mixture.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to

for 3–4 hours.-

Checkpoint: Hydrolysis is complete when the iminophosphorane intermediate disappears.

-

The "Self-Cleaning" Workup (Acid-Base Extraction)

The major challenge in Staudinger reductions is removing Triphenylphosphine Oxide (

Figure 2: Purification workflow utilizing pH-switching to isolate the amine product from neutral byproducts.

Protocol Steps:

-

Concentration: Remove the THF under reduced pressure (rotary evaporator).

-

Solubilization: Dissolve the residue in Ethyl Acetate (EtOAc, 20 mL).

-

Acid Extraction: Extract the organic layer with 1M

( -

Separation: Retain the aqueous layer. (Optional: Wash the aqueous layer once with 10 mL EtOAc to remove trace

). -

Basification: Cool the aqueous layer in an ice bath. Slowly add 1M (or higher conc.)

until the pH reaches 12–14.-

Observation: The solution may become cloudy as the free amine liberates.

-

-

Final Extraction: Extract the basic aqueous phase with Dichloromethane (

, -

Isolation: Combine the DCM layers, dry over anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo.

Expected Results

-

Yield: >85% isolated yield is typical.

-

Purity: >95% by NMR.

-

Appearance: Colorless to pale yellow oil (which may solidify upon standing or cooling).

Analytical Validation

To confirm the transformation, compare spectral data against the starting material.

-

IR Spectroscopy:

-

Start: Strong azide stretch at

. -

Product: Disappearance of the

peak. Appearance of broad

-

-

1H NMR (

):-

The methine proton at the C3 position (attached to the nitrogen) will shift upfield (lower ppm) compared to the azide precursor due to the shielding effect of the amine group relative to the azide.

-

Look for the exchangeable

protons (often a broad singlet around 1.5–2.0 ppm, concentration dependent).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Reaction | Insufficient water for hydrolysis. | Ensure at least 10 eq. of water is added.[4] Heat to |

| Low Yield | Product lost in aqueous layer during workup. | Amines are water-soluble. Saturate the aqueous layer with |

| TPPO Contamination | Inefficient phase separation. | Ensure the acid extraction pH is < 2. Perform an extra EtOAc wash of the acidic aqueous phase. |

| Viscous Emulsion | Filter the biphasic mixture through a small pad of Celite before separating layers. |

References

-

Staudinger, H.; Meyer, J. (1919).[2] "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine." Helvetica Chimica Acta, 2(1), 635–646.

-

Gololobov, Y. G.; Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353–1406.

-

Bates, R. W.; Sa-Ei, K. (2002). "The Staudinger Reaction."[2][5][4][8] Encyclopedia of Reagents for Organic Synthesis.

-

Scriven, E. F. V.; Turnbull, K. (1988). "Azides: their preparation and synthetic uses." Chemical Reviews, 88(2), 297–337.

-

Perkins, J. J., et al. (2014). "Practical Synthesis of 3-Aminopyrrolidine Derivatives." Organic Process Research & Development, 18(12), 1776–1785. (Validating acid-base workup strategies for pyrrolidines).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. N-Boc-3-azido-pyrrolidine 95% | CAS: 113451-52-8 | AChemBlock [achemblock.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Azidoproline Analogs

Introduction

The incorporation of azidoproline (AzPro) analogs into peptides has become a cornerstone technique for chemical biology. Beyond serving as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry), the azido group exerts profound stereoelectronic effects on the peptide backbone.

This guide addresses the specific challenges of working with (2S,4R)-4-azidoproline (trans-4-AzPro) and (2S,4S)-4-azidoproline (cis-4-AzPro) . Unlike standard amino acids, AzPro requires strict adherence to specific monitoring protocols (due to its secondary amine nature) and careful handling during cleavage to prevent azide reduction.

Key Applications

-

Structural Engineering: Modulation of polyproline II (PPII) helix stability via the gauche effect.

-

Bio-orthogonal Labeling: On-resin or in-solution "Click" conjugation with fluorophores or drugs.

-

IR Spectroscopy: The azide vibration (~2100 cm⁻¹) acts as a non-invasive environmental probe.

Stereoelectronic Selection Guide

Before synthesis, the correct diastereomer must be selected based on the desired structural outcome. The electronegative azide group induces a specific ring pucker (endo vs. exo) through the gauche effect, influencing the

The Gauche Effect & Ring Pucker[1][2]

-

Trans-4-AzPro ((2S, 4R)): The azide group prefers a pseudoaxial orientation, forcing the pyrrolidine ring into a C

-exo pucker. This pre-organizes the backbone torsion angles ( -

Cis-4-AzPro ((2S, 4S)): The azide adopts a pseudoequatorial orientation, favoring a C

-endo pucker. This destabilizes PPII helices but can stabilize

Decision Workflow

Figure 1: Decision tree for selecting Azidoproline stereoisomers based on desired backbone conformation.

SPPS Protocol: Coupling and Deprotection

Critical Causality: The Secondary Amine Problem

Proline and its analogs are secondary amines.[1][2][3][4] Standard colorimetric monitoring tests like the Kaiser Test (Ninhydrin) will FAIL (or give weak/confusing results) because they rely on primary amines to produce the characteristic Ruhemann’s purple.

Mandatory Requirement: You must use the Chloranil Test or Isatin Test to monitor coupling efficiency onto AzPro residues.[1][3]

Reagents

-

Resin: Rink Amide (for amides) or Wang (for acids).[5]

-

Coupling Reagents: DIC/Oxyma Pure (Preferred for low racemization) or HATU/DIEA.

-

Deprotection: 20% Piperidine in DMF.[5]

-

Monitoring: Acetaldehyde (2% in DMF) and p-Chloranil (2% in DMF).

Step-by-Step Workflow

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine/DMF (2 x 10 min).

-

Note: The azide moiety is stable to piperidine.

-

Wash with DMF (3x), DCM (3x), DMF (3x).

-

-

Coupling of Fmoc-AzPro-OH:

-

Activation: Dissolve Fmoc-AzPro-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. Pre-activate for 2 minutes.

-

Reaction: Add to resin and shake for 60–120 minutes.

-

Why DIC/Oxyma? While HATU is powerful, the basic environment (DIEA) can sometimes promote base-catalyzed elimination or racemization in sensitive analogs. DIC/Oxyma is neutral and highly efficient.

-

-

Coupling ONTO the AzPro Residue (The Difficult Step):

-

Coupling the next amino acid onto the secondary amine of AzPro is sterically hindered.

-

Protocol: Use HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) . Double coupling (2 x 45 min) is highly recommended.

-

Monitoring (Chloranil Test):

-

Take a few resin beads.[3]

-

Add 1 drop 2% Acetaldehyde/DMF + 1 drop 2% p-Chloranil/DMF.

-

Wait 5 minutes.

-

Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling).

-

Colorless/Yellow Beads: Negative (Coupling complete).

-

-

Protocol: On-Resin Click Chemistry (CuAAC)

Performing the click reaction on solid phase prevents peptide aggregation and simplifies purification.

Safety & Chemistry Note

Copper (Cu) has a high affinity for the amide backbone and resin matrix. If not removed, the peptide will be contaminated, leading to oxidative degradation during cleavage. Extensive chelation washing is mandatory.

Reagents

-

Copper Source: CuI (Copper(I) Iodide) or CuSO₄ + Sodium Ascorbate.

-

Ligand: TBTA or THPTA (Stabilizes Cu(I) oxidation state).

-

Solvent: DMF or DMSO (degassed).

-

Chelator: 0.1M EDTA in water or Sodium Diethyldithiocarbamate.

Procedure

-

Preparation: Swell resin (approx 0.1 mmol scale) in degassed DMF.

-

Reaction Cocktail:

-

Alkyne (5 eq).

-

CuI (0.5 eq) OR CuSO₄ (1 eq) + Sodium Ascorbate (2 eq).

-

Ascorbic Acid (5 eq) - prevents oxidation.

-

Base: 2,6-Lutidine (10 eq) - promotes catalysis without damaging Fmoc.

-

-

Incubation: Add cocktail to resin. Sparge with Nitrogen for 1 min. Cap and shake for 6–16 hours at RT.

-

Washing (The "Copper Strip"):

Cleavage and Isolation

Chemical Compatibility[9]

-

Azide Stability: The azide group is stable to TFA.

-

Reduction Risk: DO NOT use DTT (Dithiothreitol) or strong phosphines in the cleavage cocktail or subsequent workup. These will reduce the azide (

) to an amine (

Cleavage Cocktail

For a standard peptide (no Cys/Met):

Time: 2–3 hours. Precipitation: Cold Diethyl Ether.

Data Summary & Troubleshooting

Comparative Stability Data

| Parameter | (2S, 4R)-AzPro (Trans) | (2S, 4S)-AzPro (Cis) | Proline (Control) |

| Ring Pucker | C | C | Fluxional |

| Collagen Stability ( | Increases (Hyperstable) | Decreases (Destabilizing) | Baseline |

| Kaiser Test Response | False Negative (Red/Brown) | False Negative (Red/Brown) | Red/Brown |

| Chloranil Test Response | Positive (Blue) | Positive (Blue) | Blue |

Troubleshooting Guide

-

Problem: Incomplete coupling onto AzPro.

-

Solution: Switch to HATU/HOAt at 50°C (microwave assisted, max 25W) for 15 mins.

-

-

Problem: Azide peak missing in MS (Mass -26 Da observed).

-

Cause: Reduction to amine.[4]

-

Fix: Check if DTT was used in LCMS buffers or if resin contained residual thiols. Ensure fresh Ascorbate was used in Click step (excess oxidized ascorbate can sometimes lead to side reactions).

-

Workflow Visualization

Figure 2: Complete workflow for SPPS with Azidoproline, including the critical Chloranil monitoring and Copper removal steps.

References

-

Stereoelectronic Effects in Collagen: Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001).[8] Conformational Stability of Collagen Relies on a Stereoelectronic Effect.[8][9] Journal of the American Chemical Society. [Link]

-

Azidoproline Synthesis and Application: Kümin, M., Sonntag, L. S., & Wennemers, H. (2007). Azidoproline containing helices: stabilization of the polyproline II structure by a stereoelectronic effect. Journal of the American Chemical Society. [Link]

-

On-Resin Click Chemistry Protocols: Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[6][10][11] Chemical Reviews. [Link]

-

Monitoring Secondary Amines (Chloranil Test): Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. [Link]

-

Handling of Azides in SPPS: Danish, A. et al. (2016). Solid-phase synthesis of azidopeptides and their application in click chemistry. Tetrahedron Letters. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. raineslab.com [raineslab.com]

- 10. researchgate.net [researchgate.net]

- 11. On resin click-chemistry-mediated synthesis of novel enkephalin analogues with potent anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reductive Amination Pathways Involving 3-Azidopyrrolidine Intermediates